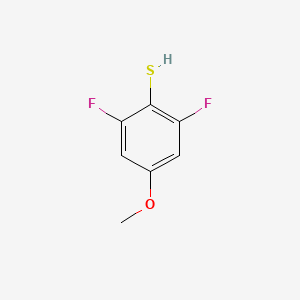

2,6-Difluoro-4-methoxybenzenethiol

Description

2,6-Difluoro-4-methoxybenzenethiol is a fluorinated aromatic thiol characterized by a benzene ring substituted with two fluorine atoms at the 2- and 6-positions, a methoxy group at the 4-position, and a thiol (-SH) functional group. This compound is part of a broader class of fluorinated arylthiols, which are valued in organic synthesis for their electron-withdrawing fluorine substituents and nucleophilic thiol moiety. However, commercial availability of this compound has been discontinued, as noted in product listings from CymitQuimica .

Properties

IUPAC Name |

2,6-difluoro-4-methoxybenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2OS/c1-10-4-2-5(8)7(11)6(9)3-4/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMXRZSPWYTHMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)S)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-methoxybenzenethiol typically involves the introduction of fluorine atoms and a methoxy group onto a benzene ring, followed by the addition of a thiol group. One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol. The thiol group is then added via a thiolation reaction, often using thiolating agents such as thiourea or hydrogen sulfide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-methoxybenzenethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to remove the fluorine atoms or the methoxy group.

Substitution: The fluorine atoms and the methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium fluoride can be used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,6-Difluoro-4-methoxybenzenethiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methoxybenzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the methoxy group can enhance its binding affinity and specificity. The thiol group can form covalent bonds with target proteins, leading to modifications that affect their function. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with derivatives of 2,6-difluoro-4-methoxybenzene, differing primarily in the functional group attached to the aromatic core. Key analogs include:

Key Differences and Reactivity

- Electrophilicity : The thiol group in 2,6-Difluoro-4-methoxybenzenethiol confers nucleophilic reactivity, enabling participation in thiol-ene click chemistry or metal coordination. In contrast, the nitrile (BP 7241) and boronic acid (BP 7243) derivatives are electrophilic or undergo cross-coupling reactions, respectively.

- Solubility : While solubility data is unavailable in the cited sources, the carboxylic acid (BP 7242) and pyridinecarboxylic acid (BP 7246) analogs are likely more polar and water-soluble than the thiol or nitrile derivatives.

- Stability : The nitro-substituted compounds (BP 7244, BP 7245) may exhibit reduced thermal stability due to the electron-withdrawing nitro group, which can destabilize the aromatic ring.

Research Findings and Limitations

- Discontinuation of this compound : The compound’s commercial discontinuation limits its current use, whereas its analogs remain accessible for research (e.g., BP 7241–BP 7246) .

- Gaps in Data : Detailed physicochemical properties (e.g., melting points, logP) and mechanistic studies are absent in the provided sources, necessitating further experimental validation.

Biological Activity

2,6-Difluoro-4-methoxybenzenethiol, a compound with significant potential in biological research, exhibits various biological activities. Its unique chemical structure, featuring fluorine and methoxy functional groups alongside a thiol group, enhances its reactivity and specificity in biochemical interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆F₂O₂S. The presence of fluorine atoms increases the compound's electron-withdrawing capacity, while the methoxy group enhances solubility and reactivity. The thiol group (-SH) is critical for forming covalent bonds with target proteins, influencing their functions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect enzyme activity and protein stability.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to inflammation and cell proliferation by interacting with receptors or enzymes involved in these processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria. This property is particularly valuable in developing new antimicrobial agents amid rising antibiotic resistance.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.

Case Studies

- Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains using disk diffusion methods. Results indicated significant inhibition zones for both Staphylococcus aureus and Escherichia coli, suggesting strong bactericidal properties.

- Anti-inflammatory Study : In vitro experiments demonstrated that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This indicates its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2,6-Difluorobenzenethiol | Lacks methoxy group | Moderate antimicrobial activity |

| 4-Methoxybenzenethiol | Lacks fluorine atoms | Limited reactivity |

| 2,6-Difluoro-4-methoxybenzaldehyde | Contains an aldehyde group | Different chemical properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.